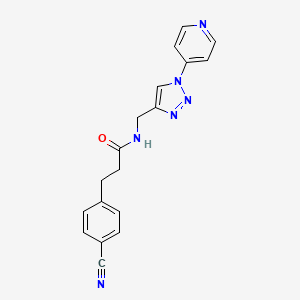![molecular formula C16H23N3O2S B2723100 N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide CAS No. 1436107-34-4](/img/structure/B2723100.png)
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide:
Antimicrobial Agents
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide: has shown potential as an antimicrobial agent. Thiazole derivatives, including this compound, are known for their ability to inhibit the growth of various bacteria and fungi. This makes them valuable in developing new antibiotics and antifungal medications .
Anticancer Research
This compound is also being explored for its anticancer properties. Thiazole derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. Researchers are investigating the mechanisms by which these compounds induce apoptosis (programmed cell death) in cancer cells, which could lead to new cancer therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide are another area of interest. Thiazole compounds have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as arthritis .
Antiviral Research
In the realm of antiviral research, thiazole derivatives are being studied for their ability to inhibit viral replication. This compound could be particularly useful in developing treatments for viral infections, including those caused by influenza and other respiratory viruses .
Neuroprotective Agents
The neuroprotective effects of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide are being investigated for potential applications in treating neurodegenerative diseases. Thiazole derivatives have been found to protect neurons from oxidative stress and apoptosis, which could be beneficial in conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
This compound is also being studied for its antioxidant properties. Thiazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This makes them potential candidates for developing supplements or medications aimed at reducing oxidative damage .
Antidiabetic Research
Research is also being conducted on the antidiabetic potential of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide . Thiazole compounds have been shown to improve insulin sensitivity and reduce blood glucose levels, which could be beneficial in managing diabetes .
Cardioprotective Effects
Finally, the cardioprotective effects of this compound are being explored. Thiazole derivatives have been found to protect cardiac cells from ischemic damage and improve heart function. This could lead to new treatments for heart diseases, including myocardial infarction and heart failure .
特性
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-12(2)22-16(21)19(11)9-8-15(20)18-14(10-17)13-6-4-3-5-7-13/h13-14H,3-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDOVDQAWNJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CCC(=O)NC(C#N)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

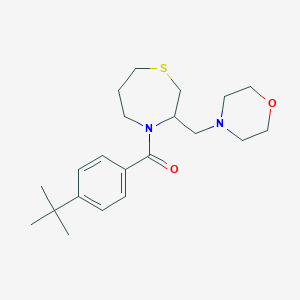
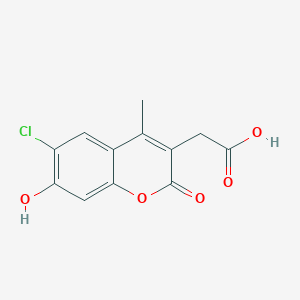
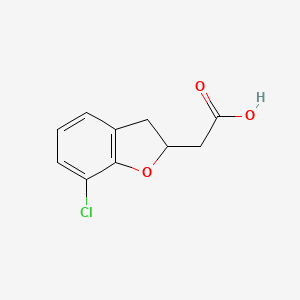

![Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2723026.png)
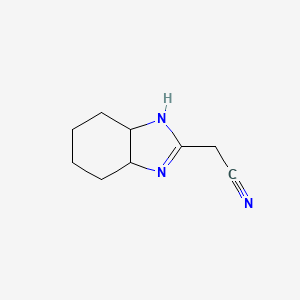
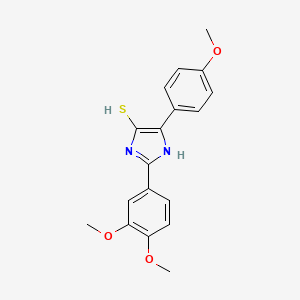

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2723034.png)
![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2723036.png)
![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/no-structure.png)
